molecular formula C25H20N2O3 B3443970 2-(diphenylamino)-2-oxoethyl 2-methyl-4-quinolinecarboxylate

2-(diphenylamino)-2-oxoethyl 2-methyl-4-quinolinecarboxylate

Cat. No.: B3443970
M. Wt: 396.4 g/mol
InChI Key: GTMAFYKNJLXCER-UHFFFAOYSA-N
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Description

2-(diphenylamino)-2-oxoethyl 2-methyl-4-quinolinecarboxylate is a complex organic compound with the molecular formula C25H19NO3 It is known for its unique structural features, which include a quinoline ring system and a diphenylamino group

Properties

IUPAC Name

[2-oxo-2-(N-phenylanilino)ethyl] 2-methylquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3/c1-18-16-22(21-14-8-9-15-23(21)26-18)25(29)30-17-24(28)27(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-16H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMAFYKNJLXCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diphenylamino)-2-oxoethyl 2-methyl-4-quinolinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Carboxylate Group: The carboxylate group can be introduced by reacting the quinoline derivative with a suitable carboxylating agent, such as carbon dioxide or a carboxylic acid derivative.

    Attachment of the Diphenylamino Group: The diphenylamino group can be introduced through a nucleophilic substitution reaction, where a diphenylamine derivative reacts with the quinoline carboxylate intermediate.

Industrial Production Methods

Industrial production of 2-(diphenylamino)-2-oxoethyl 2-methyl-4-quinolinecarboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(diphenylamino)-2-oxoethyl 2-methyl-4-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohol or amine derivatives.

Scientific Research Applications

2-(diphenylamino)-2-oxoethyl 2-methyl-4-quinolinecarboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(diphenylamino)-2-oxoethyl 2-methyl-4-quinolinecarboxylate involves its interaction with molecular targets such as DNA, enzymes, and receptors. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of cell proliferation. Additionally, it can bind to specific enzymes and receptors, modulating their activity and triggering various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-1,2-diphenylethyl 2-methyl-4-quinolinecarboxylate
  • 2-oxo-2-phenylethyl 2-methyl-4-quinolinecarboxylate

Uniqueness

2-(diphenylamino)-2-oxoethyl 2-methyl-4-quinolinecarboxylate stands out due to its unique combination of a quinoline ring and a diphenylamino group. This structural feature imparts distinct photophysical and chemical properties, making it a valuable compound for various applications in scientific research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(diphenylamino)-2-oxoethyl 2-methyl-4-quinolinecarboxylate
Reactant of Route 2
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2-(diphenylamino)-2-oxoethyl 2-methyl-4-quinolinecarboxylate

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